molecular formula C11H13NO2 B1176955 Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine CAS No. 152261-33-1

Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine

Cat. No.: B1176955
CAS No.: 152261-33-1
InChI Key:
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Description

Uvinul® 5050 H by BASF is a high molecular weight, oligomeric hindered amine light stabilizer (HALS). It is alpha-alkenes(C20-C24) maleic anhydride-4-amino-2,2,6,6-tetramethylpiperidine, polymer. It shows excellent polymer compatibility and good extraction resistance. It exhibits high compatibility in polyolefins resulting in low water take-up during production of tapes. Uvinul® 5050 H combines the typical benefits of a variety of high molecular weight HALS. It provides good light and thermal stability to the polymer and improved ancillary properties like low water carry-over (WCO). It offers good light stability to PE and PP tapes, PP fibers, PE films and thick articles of PP & PE. It is also suitable for olefin copolymers such as EVA, blend of polypropylene with elastomers and flexible/rigid PVC or PVC blends. The recommended dosage level is 0.1-1.4% in fibers, 0.1-0.8% in tapes, 0.05-1.0% in thick sections and 0.1-1.0% in films.

Biochemical Analysis

Biochemical Properties

Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with light stabilizers and UV absorbers, enhancing their effectiveness in protecting polymers from UV-induced degradation . The nature of these interactions involves the formation of stable complexes that absorb and dissipate UV radiation, thereby preventing the breakdown of the polymer matrix .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the expression of genes involved in stress response and repair mechanisms, thereby improving the resilience of cells to environmental stressors . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate various enzymes . This compound is known to inhibit enzymes involved in the degradation of polymers, thereby enhancing their stability . Additionally, it can activate enzymes that are part of the cellular repair machinery, promoting the maintenance and repair of damaged cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its protective effects on polymers and cells, with no significant loss of activity . Some degradation products may form over time, which could potentially influence its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance the stability and durability of polymers without causing any adverse effects . At high doses, some toxic effects have been reported, including alterations in liver and kidney function. These effects are dose-dependent, with higher doses leading to more pronounced adverse effects.

Properties

CAS No.

152261-33-1

Molecular Formula

C11H13NO2

Molecular Weight

0

Origin of Product

United States

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